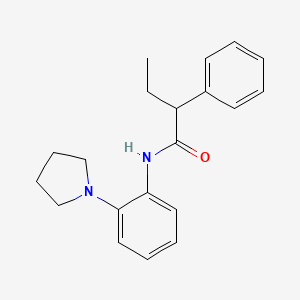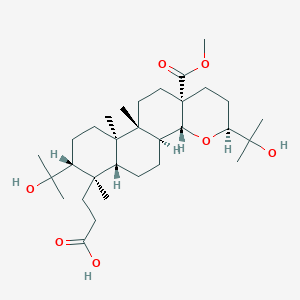
17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane is a steroid acid. It has a role as a metabolite.
Scientific Research Applications
Chemical Structure Analysis and Synthesis
- Research on compounds with similar structures, like 9,14-Epoxy-8,14-seco steroids, contributes to the understanding of the chemical structure and properties of 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane. These studies provide insights into the stability and configuration of such compounds (Asako, Hiraga, & Miki, 1973).
- An improved synthesis method for optically active steroids, relevant to the production of 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, highlights the importance of such compounds in the synthesis of complex molecular structures (Asako, Hiraga, & Miki, 1973).
Potential Medicinal and Biological Applications
- Novel triterpene methyl esters, which include similar structures to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, have been identified in plants like Antirhea acutata. These compounds demonstrate potential medicinal applications due to their unique chemical structures (Lee et al., 2001).
- The synthesis and biological activity of brassinolide analogs, including compounds similar to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, highlight their potential in bioassays and as molecular tools in understanding plant growth and development (Back, Janzen, Nakajima, & Pharis, 1999).
Chemical Reactions and Transformations
- Studies on the solvolytic ring opening of steroidal hydroxy epoxides, related to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, offer insights into the reaction mechanisms and potential transformations of such compounds, which can be crucial for their application in various chemical syntheses (Morrison & Wilkinson, 1989).
Pharmacological Research
- Compounds like silvestrol and episilvestrol, which include similar structures to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, have been isolated from plants and evaluated for their cytotoxicity against human cancer cell lines, suggesting potential pharmacological applications (Hwang et al., 2004).
properties
Product Name |
17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane |
|---|---|
Molecular Formula |
C31H52O7 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,4aR,4bS,6aR,7R,8R,10aR,10bR,12aR)-3,8-bis(2-hydroxypropan-2-yl)-12a-methoxycarbonyl-7,10a,10b-trimethyl-2,3,4a,4b,5,6,6a,8,9,10,11,12-dodecahydro-1H-naphtho[1,2-h]chromen-7-yl]propanoic acid |
InChI |
InChI=1S/C31H52O7/c1-26(2,35)20-11-15-30(7)21(28(20,5)14-13-23(32)33)10-9-19-24-31(25(34)37-8,18-17-29(19,30)6)16-12-22(38-24)27(3,4)36/h19-22,24,35-36H,9-18H2,1-8H3,(H,32,33)/t19-,20+,21-,22+,24-,28+,29-,30-,31+/m1/s1 |
InChI Key |
DRHYLVNJSZLPMV-IOXGOOADSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H](O[C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC |
Canonical SMILES |
CC12CCC3(CCC(OC3C1CCC4C2(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



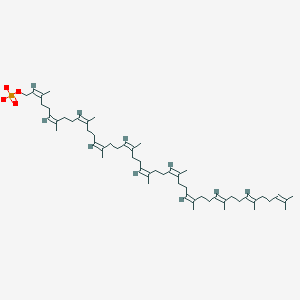



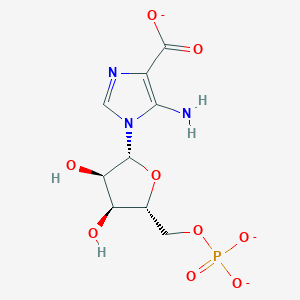
![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)
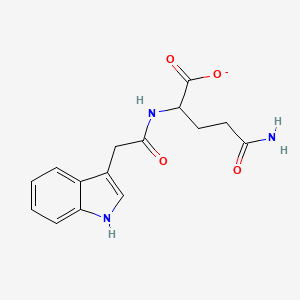
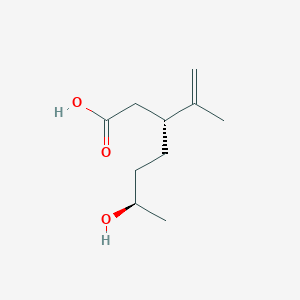
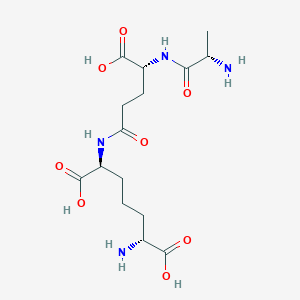
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-hydroxydeca-2,4,7-trienoic acid](/img/structure/B1261737.png)
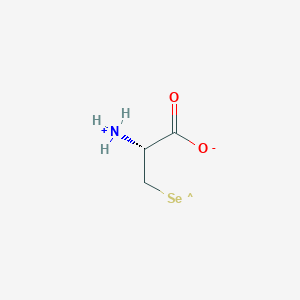
![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)
